



Standard Protocols for Septide in Cell Culture Assays: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P(6-11)), is a potent and highly selective agonist for the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems, as well as on various non-neuronal cell types, including immune cells, endothelial cells, and various cancer cell lines.[3][4] Activation of the NK1 receptor by agonists such as Substance P and **Septide** has been shown to elicit a range of biological responses, including neurotransmission, inflammation, smooth muscle contraction, and cell proliferation.[4][5][6]

These application notes provide detailed protocols for the use of **Septide** in common cell culture assays to probe NK1 receptor signaling and its downstream cellular effects. The information presented here is intended to serve as a guide for researchers in designing and executing experiments to investigate the biological roles of the NK1 receptor and to screen for novel therapeutic agents targeting this pathway.

Mechanism of Action and Signaling Pathway

Septide exerts its biological effects by binding to and activating the NK1 receptor.[1][2] While it is a potent agonist, studies have suggested that **Septide** may bind to a site on the NK1 receptor that is distinct from the binding site of the endogenous ligand, Substance P.[2] Upon







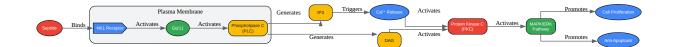
binding, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[4]

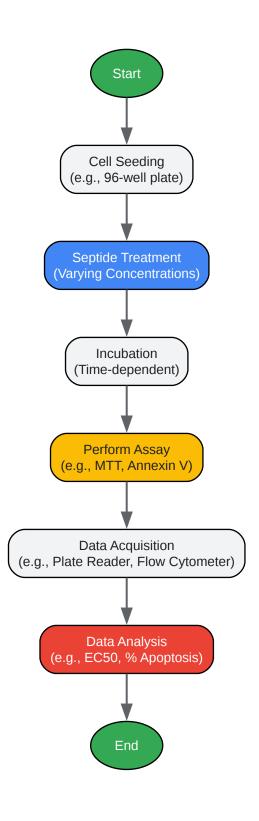
Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets.[6]

A key downstream cascade activated by the NK1 receptor is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] Activation of the MAPK/ERK pathway is known to play a crucial role in regulating cell proliferation, differentiation, and survival.[6] In some cellular contexts, NK1 receptor activation can also modulate cyclic adenosine monophosphate (cAMP) levels.[3]

NK1 Receptor Signaling Pathway Diagram









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